![molecular formula C25H24N6O2S B2596780 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1448075-08-8](/img/structure/B2596780.png)
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2S and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound "N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide" and its derivatives have been explored for various chemical properties and synthetic pathways. Krauze et al. (2007) explored alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to the creation of complex compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. They highlighted the intricate pathways and outcomes of these chemical reactions, emphasizing the complexity of synthesizing such compounds (Krauze, Vilums, Sīle, & Duburs, 2007).
Biological Activities
Several studies have focused on the biological activities of related compounds. For instance, Kambappa et al. (2017) synthesized and characterized a series of novel derivatives, highlighting their potential in inhibiting angiogenesis and DNA cleavage, marking them as potential candidates for anti-cancer therapies. The study emphasized the role of specific substituent groups in determining the efficacy of these compounds as anti-cancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Synthesis of Heterocyclic Compounds
Research by Topuzyan et al. (2013) delved into the synthesis of α,β-dehydro amino acid derivatives, revealing the intricate reactions and products formed when compounds like 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one interact with piperidin-2-ylmethanamine. This study contributes to a deeper understanding of the synthetic pathways and potential applications of such heterocyclic compounds (Topuzyan, Manvelyan, Grigoryan, Tamazyan, & Aivazyan, 2013).
Structural Analysis and Design
The research by Naghiyev et al. (2020) involved a multicomponent reaction leading to structurally novel bicyclic products, confirmed through X-ray crystallography and comparative Hirshfeld surface analysis. This study not only contributes to the knowledge of structural chemistry but also opens up possibilities for the design of novel compounds with specific properties (Naghiyev, Cisterna, Khalilov, Maharramov, Askerov, Asadov, Mamedov, Salmanli, Cárdenas, & Brito, 2020).
Propriétés
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S/c1-30-24(32)13-11-20(29-30)18-7-2-3-8-19(18)26-25(33)17-6-4-14-31(16-17)23-12-10-21(27-28-23)22-9-5-15-34-22/h2-3,5,7-13,15,17H,4,6,14,16H2,1H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRXCYJCNXNPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.